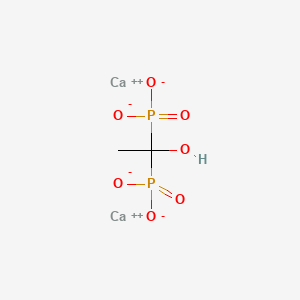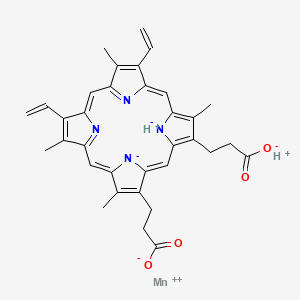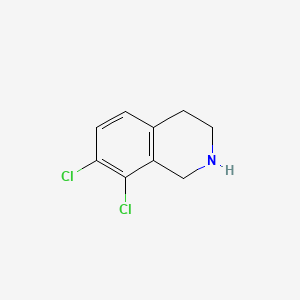
7,8-Dichloro-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
SKF 64139, également connu sous le nom de 7,8-dichloro-1,2,3,4-tétrahydroisoquinoline, est un inhibiteur puissant et réversible de la phényléthanolamine N-méthyltransférase (PNMT). Cette enzyme catalyse la conversion de la norépinéphrine en épinéphrine dans les étapes finales de la synthèse des catécholamines. SKF 64139 a la capacité de traverser la barrière hémato-encéphalique, ce qui le rend efficace pour réduire les niveaux d'épinéphrine à la fois dans la glande surrénale et le système nerveux central .
Applications De Recherche Scientifique
SKF 64139 has several scientific research applications:
Chemistry: It is used as a tool to study the inhibition of phenylethanolamine N-methyltransferase and its effects on catecholamine synthesis.
Biology: SKF 64139 is used to investigate the role of epinephrine in various physiological processes, including cardiovascular function and stress response.
Medicine: The compound has potential therapeutic applications in conditions where modulation of catecholamine levels is beneficial, such as hypertension and certain psychiatric disorders.
Industry: SKF 64139 may be used in the development of new pharmaceuticals targeting the catecholamine pathway
Mécanisme D'action
SKF 64139 exerts its effects by inhibiting phenylethanolamine N-methyltransferase, thereby reducing the conversion of norepinephrine to epinephrine. This inhibition leads to lower levels of epinephrine in both the adrenal gland and the central nervous system. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in modulating central nervous system catecholamine levels. The primary molecular target of SKF 64139 is phenylethanolamine N-methyltransferase, and its inhibition results in decreased epinephrine synthesis .
Analyse Biochimique
Biochemical Properties
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine . By inhibiting PNMT, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can modulate the levels of these neurotransmitters, which play crucial roles in the central nervous system. Additionally, this compound has been shown to interact with other biomolecules, including various proteins and enzymes, affecting their activity and function .
Cellular Effects
The effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving catecholamines . This compound can alter gene expression and cellular metabolism by modulating the levels of neurotransmitters and other signaling molecules. In neuronal cells, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been shown to affect synaptic transmission and plasticity, which are critical for learning and memory .
Molecular Mechanism
At the molecular level, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline exerts its effects primarily through the inhibition of PNMT . This inhibition is achieved by binding to the active site of the enzyme, preventing the methylation of phenylethanolamine to form epinephrine . Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline have been studied over various time frames. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form over time, potentially altering its activity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, this compound can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in blood pressure and central nervous system depression . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.
Metabolic Pathways
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily through its interaction with PNMT . By inhibiting this enzyme, the compound affects the biosynthesis of catecholamines, leading to changes in metabolic flux and metabolite levels . Additionally, it may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular functions .
Transport and Distribution
The transport and distribution of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are critical for its activity. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . Transporters and binding proteins may facilitate its movement and localization within cells, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and subsequent cellular processes, highlighting the importance of understanding its subcellular distribution .
Analyse Des Réactions Chimiques
SKF 64139 subit diverses réactions chimiques, notamment :
Oxydation : SKF 64139 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Substitution : SKF 64139 peut participer à des réactions de substitution, en particulier impliquant les substituants chloro.
Applications de recherche scientifique
SKF 64139 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme outil pour étudier l'inhibition de la phényléthanolamine N-méthyltransférase et ses effets sur la synthèse des catécholamines.
Biologie : SKF 64139 est utilisé pour étudier le rôle de l'épinéphrine dans divers processus physiologiques, notamment la fonction cardiovasculaire et la réponse au stress.
Médecine : Le composé a des applications thérapeutiques potentielles dans les conditions où la modulation des niveaux de catécholamines est bénéfique, telles que l'hypertension et certains troubles psychiatriques.
Industrie : SKF 64139 peut être utilisé dans le développement de nouveaux médicaments ciblant la voie des catécholamines
Mécanisme d'action
SKF 64139 exerce ses effets en inhibant la phényléthanolamine N-méthyltransférase, réduisant ainsi la conversion de la norépinéphrine en épinéphrine. Cette inhibition conduit à des niveaux plus faibles d'épinéphrine à la fois dans la glande surrénale et le système nerveux central. La capacité du composé à traverser la barrière hémato-encéphalique améliore son efficacité dans la modulation des niveaux de catécholamines du système nerveux central. La cible moléculaire principale de SKF 64139 est la phényléthanolamine N-méthyltransférase, et son inhibition entraîne une diminution de la synthèse de l'épinéphrine .
Comparaison Avec Des Composés Similaires
SKF 64139 est unique dans sa capacité à inhiber la phényléthanolamine N-méthyltransférase et à traverser la barrière hémato-encéphalique. Les composés similaires comprennent :
Clorgyline : Un inhibiteur de la monoamine oxydase qui affecte également les niveaux de catécholamines mais par un mécanisme d'action différent.
Pargyline : Un autre inhibiteur de la monoamine oxydase avec des effets similaires sur le métabolisme des catécholamines.
SKF 64139 se démarque par sa double action sur les niveaux de catécholamines périphériques et centrales, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.
Méthodes De Préparation
La synthèse de SKF 64139 implique plusieurs étapes, commençant par la préparation du noyau tétrahydroisoquinoléine. Les conditions de réaction comprennent généralement l'utilisation d'agents chlorants pour introduire les substituants dichloro aux positions 7 et 8 du cycle isoquinoléine. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions de réaction pour obtenir des rendements et une pureté plus élevés. Des détails spécifiques sur les voies de synthèse et les conditions de réaction ne sont pas facilement disponibles dans la littérature, mais l'approche générale implique des techniques de synthèse organique standard .
Propriétés
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPUBEDBBOGGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210570 | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-24-4 | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061563244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08550 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0EP5O913J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
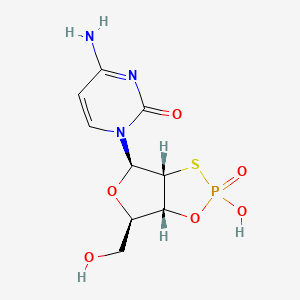
![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)

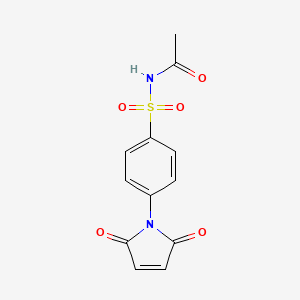
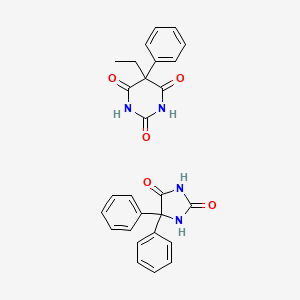




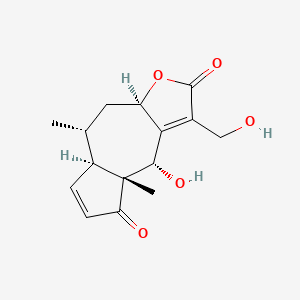
![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] 2-methylbut-2-enoate](/img/structure/B1218909.png)
